molecular formula C7H7N3O B1362171 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 21991-39-9

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1362171
CAS No.: 21991-39-9
M. Wt: 149.15 g/mol
InChI Key: UNTZTFGDFVDERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for microtubule formation . The interaction between this compound and tubulin inhibits microtubule assembly, which can affect cell division and other cellular processes

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells (DU-145), this compound has demonstrated significant cytotoxicity, with IC50 values indicating its potency . The compound’s ability to inhibit microtubule assembly disrupts the normal function of these cells, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of microtubule assembly and persistent cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in inhibiting microtubule assembly . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine; reactions often require catalysts and controlled temperatures.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[4,5-b]pyridine compounds.

Scientific Research Applications

3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 3-Methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
  • 1H-imidazo[4,5-b]pyridine derivatives

Comparison: 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the carbonyl group can influence the compound’s ability to form hydrogen bonds, affecting its interaction with biological targets.

Properties

IUPAC Name

3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZTFGDFVDERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358714
Record name 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21991-39-9
Record name 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N2-methylpyridine-2,3-diamine (7 g) and CDI (13.82 g) in THF (100 mL) was refluxed for 5 h. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-100% EtOAc in hexane) to give 3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (7 g) as a light brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Customer
Q & A

Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?

A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.

Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?

A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.